molecular formula C11H15Br B8749365 1-(3-Bromopropyl)-4-ethylbenzene

1-(3-Bromopropyl)-4-ethylbenzene

Cat. No.: B8749365
M. Wt: 227.14 g/mol
InChI Key: CNJHQKKMASTTAY-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethylbenzene is an alkyl-substituted aromatic compound featuring a benzene ring with two substituents: a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1 and an ethyl group (-CH₂CH₃) at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of piperazine derivatives and heterocyclic compounds . Its reactivity stems from the bromine atom, which enables nucleophilic substitution reactions, and the ethyl group, which influences electronic and steric properties of the aromatic ring.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethylbenzene

InChI

InChI=1S/C11H15Br/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4,9H2,1H3

InChI Key

CNJHQKKMASTTAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The compound belongs to a broader class of 3-bromopropyl-substituted benzenes. Key structural analogues include:

Compound Name CAS Number Substituent at Position 4 Key Differences
1-(3-Bromopropoxy)-4-ethylbenzene 130402-63-0 Ethyl (-CH₂CH₃) Ether linkage (O-CH₂CH₂CH₂Br) vs. direct C-Br bond
1-(3-Bromopropyl)-4-methylbenzene 16929-24-1 Methyl (-CH₃) Smaller alkyl group reduces steric hindrance
1-(3-Bromopropyl)-4-fluorobenzene 1129-78-8 Fluorine (-F) Electron-withdrawing substituent alters ring reactivity
1-(3-Bromopropyl)-4-chlorobenzene 27983-04-6 Chlorine (-Cl) Increased halogen size impacts solubility and polarity
(3-Bromopropyl)-benzene 637-59-2 None Simpler structure lacking a para-substituent

Key Observations :

  • Electronic Effects : The ethyl group in 1-(3-bromopropyl)-4-ethylbenzene is electron-donating, activating the aromatic ring toward electrophilic substitution compared to electron-withdrawing groups (e.g., -F, -Cl) .
  • Steric Effects: Larger para-substituents (e.g., ethyl vs.
  • Reactivity : Compounds with direct C-Br bonds (e.g., this compound) are more reactive in alkylation reactions than ether-linked analogues (e.g., 1-(3-bromopropoxy)-4-ethylbenzene) .

Comparison with Analogues :

  • 1-(3-Bromopropyl)-4-fluorobenzene : The fluorine atom enhances metabolic stability in drug candidates but reduces nucleophilic substitution efficiency due to its electron-withdrawing nature .
  • 1-(3-Bromopropyl)-4-methylbenzene : The methyl group offers intermediate steric bulk, balancing reactivity and stability in alkylation reactions .

Crystallographic Data

Such data suggest that bulky para-substituents influence packing efficiency.

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